molecular formula C8H7Cl3O2S B6602209 2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride CAS No. 88106-97-2

2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B6602209
CAS No.: 88106-97-2
M. Wt: 273.6 g/mol
InChI Key: ZTCXGVMNBNUQIA-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7Cl2O2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,6-dichlorobenzene with ethanesulfonyl chloride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dichlorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex organic molecules .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCXGVMNBNUQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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